molecular formula C8H9NO2 B3301694 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol CAS No. 911826-21-6

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

Cat. No.: B3301694
CAS No.: 911826-21-6
M. Wt: 151.16 g/mol
InChI Key: ZVXJNBXHDDSCHZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol and a CAS Registry Number of 754149-09-2 . The compound is characterized by a hydroxyl group at the 4-position of the pyran ring and a partially hydrogenated pyridine moiety. It is commercially available with a purity of ≥98% (HPLC) and is utilized in custom synthesis and industrial applications . Key spectroscopic data for related derivatives include IR absorption bands at 1622–1704 cm⁻¹ (C=O and C=C stretching) and NMR signals consistent with dihydro-pyrano-pyridine frameworks .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXJNBXHDDSCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxypyridine with an aldehyde in the presence of an acid catalyst to form the desired pyrano[2,3-b]pyridine structure . The reaction conditions often include:

    Temperature: Typically between 60-80°C.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol

The positional isomer 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ol (CAS: ADE001447) shares the same molecular formula but features a hydroxyl group at the 6-position of the pyridine ring. This structural difference significantly alters its reactivity and hydrogen-bonding capacity. The SMILES string Oc1cnc2OCCCc2c1 and InChIKey DRTHOGZBINQWFL-UHFFFAOYSA-N highlight its distinct regiochemistry . Compared to the 4-ol derivative, the 6-ol isomer may exhibit divergent solubility and biological activity due to variations in electronic distribution.

Pyrano-Pyran vs. Pyrano-Pyridine Systems

Compounds like 3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one () differ in their fused heterocycles, replacing pyridine with a second pyran ring. These pyrano-pyran derivatives, synthesized via Michael additions or Diels-Alder reactions, exhibit strong carbonyl stretching vibrations (IR: 1678–1704 cm⁻¹) and lower nitrogen-dependent reactivity .

Fused Systems with Quinoline and Indole Moieties

2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines (e.g., compound 5a, MW: 241.3 g/mol) incorporate a quinoline ring instead of pyridine. Synthesized via Wittig reactions and Fe/HCl-mediated reductive cyclization (yields: 19–54%), these compounds display distinct UV-Vis absorption due to extended conjugation . Similarly, pyrano[3,2-b]indole derivatives (e.g., 2-amino-4,5-dihydro-4-phenylpyrano[3,2-b]indole-3-carbonitriles) exhibit fluorescence properties and solvent-dependent reactivity, as seen in acetonitrile or methanol-mediated syntheses .

Substituent Effects and Derivatives

Derivatives like N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine (CAS: 1890186-93-2) introduce functional groups that enhance water solubility or enable peptide coupling. Similarly, 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 156459-20-0) features a dimethoxymethyl group, altering steric and electronic properties for targeted applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula CAS Number Key Features Synthesis Method Yield/ Efficiency Reference
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol C₈H₉NO₂ 754149-09-2 Pyrano-pyridine, hydroxyl at 4-position Microwave Diels-Alder High (Not specified)
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol C₈H₉NO₂ ADE001447 Pyrano-pyridine, hydroxyl at 6-position Not specified N/A
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline C₁₅H₁₅NO N/A Pyrano-quinoline, dimethyl substitution Wittig + Fe/HCl cyclization 19–54%
3,4-Dihydro-2H-pyrano[4,3-b]pyran-5-one C₉H₁₀O₃ N/A Pyrano-pyran, carbonyl at 5-position Michael addition or Diels-Alder Moderate
6-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine C₁₁H₁₅NO₂ 156459-20-0 Dimethoxymethyl substitution Not specified N/A

Biological Activity

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol, a heterocyclic organic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused pyridine and pyran ring system, which contributes to its potential pharmacological properties. This article presents a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol can be represented as follows:

C9H9NO\text{C}_9\text{H}_9\text{N}\text{O}

This compound is characterized by its unique fused ring system, which enhances its interaction with various biological targets.

Biological Activities

Research has highlighted several key biological activities associated with 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
  • Antitumor Activity : The compound has been evaluated for its antitumor effects in various cancer cell lines. In vitro assays revealed that it inhibits tumor cell proliferation by inducing apoptosis .
  • Vasorelaxant Effects : Research indicates that 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol can induce vasorelaxation, making it a candidate for cardiovascular therapies .
  • Antiviral Activity : The compound has shown potential against HIV in preliminary studies, suggesting its utility in antiviral drug development .

The biological effects of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol are believed to be mediated through its interaction with specific molecular targets. These interactions may involve binding to enzymes or receptors that regulate critical biological pathways. For example:

  • Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase with an IC50 value ranging from 12.27 to 31.64 μM .

Comparative Analysis with Similar Compounds

A comparative analysis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol with structurally similar compounds reveals differences in their biological activities:

Compound NameStructural FeaturesUnique Biological Properties
5-Hydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridineHydroxyl substitution at different positionEnhanced antifungal activity
6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridineMethyl group at the 6-positionAltered lipophilicity affecting bioavailability
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-aminesSimilar fused ring structureDifferent substitution patterns on nitrogen

This table illustrates the diversity within the pyrano-pyridine family while highlighting the unique aspects of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol based on its specific functional groups.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol against clinical isolates. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like Ciprofloxacin .
  • Antitumor Evaluation : In vitro studies conducted on prostate cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Reactant of Route 2
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

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